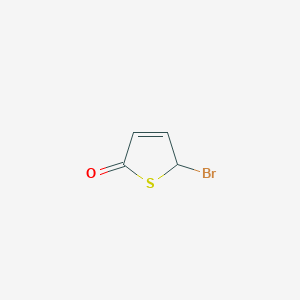
5-Bromo-2(5H)-thiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2(5H)-thiophenone is a chemical compound that belongs to the class of organic compounds known as thiophenones. It is a white to light yellow crystalline powder that is widely used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2(5H)-thiophenone is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols. It is also known to undergo oxidation reactions, which can lead to the formation of sulfones and sulfoxides.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Bromo-2(5H)-thiophenone. However, it is believed to have low toxicity and is not known to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Bromo-2(5H)-thiophenone is its versatility in organic synthesis. It can be used to synthesize a wide range of organic compounds, making it a valuable reagent in the laboratory. However, its limited solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Bromo-2(5H)-thiophenone. One area of interest is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential as a catalyst in organic reactions. Additionally, further studies are needed to understand its mechanism of action and potential applications in drug discovery and development.
Conclusion:
In conclusion, 5-Bromo-2(5H)-thiophenone is a valuable compound in scientific research due to its versatility in organic synthesis. While its mechanism of action and physiological effects are not well understood, it has low toxicity and is not known to have any significant effects on human health. Further research is needed to fully understand its potential applications and future directions in scientific research.
Synthesemethoden
The synthesis of 5-Bromo-2(5H)-thiophenone involves the reaction of 5-Bromo-2-thiophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2(5H)-thiophenone has a wide range of scientific research applications. It is primarily used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in analytical chemistry to detect the presence of certain functional groups in organic compounds.
Eigenschaften
CAS-Nummer |
17019-33-9 |
|---|---|
Produktname |
5-Bromo-2(5H)-thiophenone |
Molekularformel |
C4H3BrOS |
Molekulargewicht |
179.04 g/mol |
IUPAC-Name |
2-bromo-2H-thiophen-5-one |
InChI |
InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-3H |
InChI-Schlüssel |
ITXASWFLRBVJME-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)SC1Br |
Kanonische SMILES |
C1=CC(=O)SC1Br |
Synonyme |
5-Bromothiophen-2(5H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



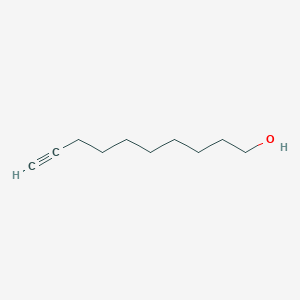
![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)

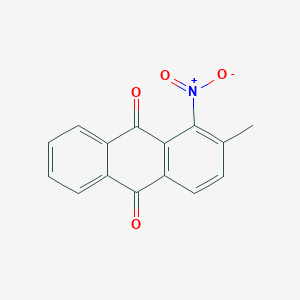
![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)
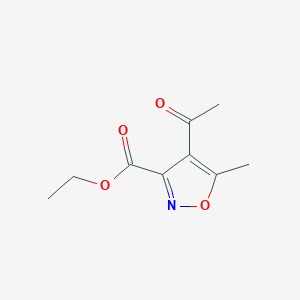
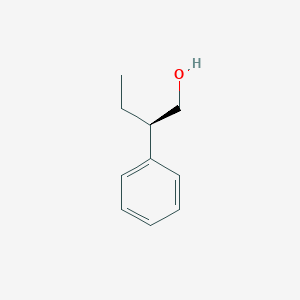

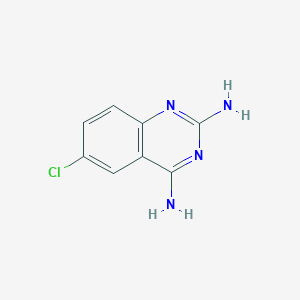
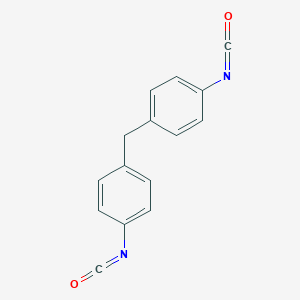
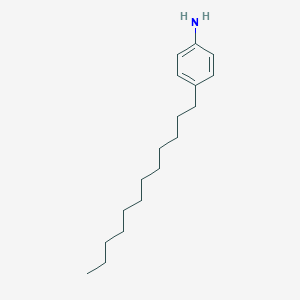
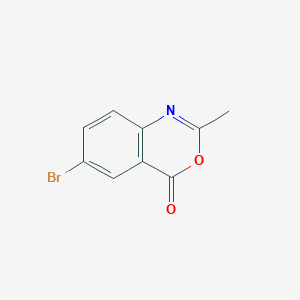
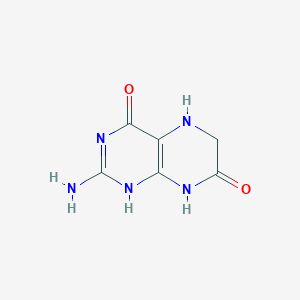
![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)